molecular formula C13H16O8 B1164405 6-O-(p-Hydroxybenzoyl)glucose CAS No. 202337-44-8

6-O-(p-Hydroxybenzoyl)glucose

Cat. No.: B1164405
CAS No.: 202337-44-8
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Description

6-O-(p-Hydroxybenzoyl)glucose is an organic compound derived from glucose and p-hydroxybenzoic acid. It is known for its role in the biosynthesis of certain anthocyanins, which contribute to the blue coloration in flowers such as delphiniums . This compound is characterized by the presence of a glucose molecule esterified with p-hydroxybenzoic acid at the 6-position.

Preparation Methods

The synthesis of 6-O-(p-Hydroxybenzoyl)glucose typically involves the reaction of glucose with p-hydroxybenzoic acid ester under alkaline conditions . The reaction proceeds through esterification, where the hydroxyl group at the 6-position of glucose reacts with the carboxyl group of p-hydroxybenzoic acid. The product is then purified through crystallization. Industrial production methods follow similar principles but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

6-O-(p-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to the alcohol form.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-O-(p-Hydroxybenzoyl)glucose is widely used in biochemical research as a substrate or reagent for studying enzyme activities, particularly those related to glucose metabolism . It is also utilized in the synthesis of anthocyanins, which are important for studying plant pigmentation and potential health benefits. In medicine, this compound’s derivatives are explored for their antioxidant properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-O-(p-Hydroxybenzoyl)glucose involves its role as a donor of both acyl and glucosyl groups in enzymatic reactions . It participates in the biosynthesis of anthocyanins by providing the necessary building blocks for the formation of complex pigments. The molecular targets include enzymes such as glucosyltransferases and acyltransferases, which facilitate the transfer of glucose and p-hydroxybenzoic acid moieties to anthocyanin molecules.

Comparison with Similar Compounds

6-O-(p-Hydroxybenzoyl)glucose is unique due to its dual role as both an acyl and glucosyl donor. Similar compounds include:

Properties

CAS No.

202337-44-8

Molecular Formula

C13H16O8

Appearance

Powder

Origin of Product

United States

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